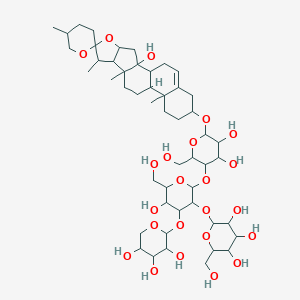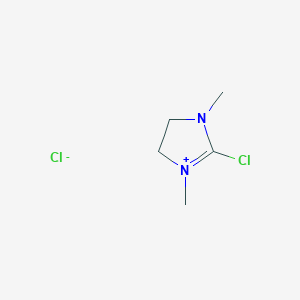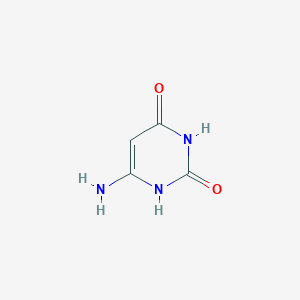![molecular formula C40H48O4 B118408 25,26,27,28-Tetrapropoxycalix[4]arene CAS No. 147782-22-7](/img/structure/B118408.png)
25,26,27,28-Tetrapropoxycalix[4]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,26,27,28-Tetrapropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. These compounds are known for their unique three-dimensional structures, which allow them to act as molecular hosts in various chemical and biological applications .
Preparation Methods
The synthesis of 25,26,27,28-Tetrapropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
25,26,27,28-Tetrapropoxycalix4arene undergoes various chemical reactions, including:
Substitution Reactions: The phenolic hydroxyl groups can be substituted with various functional groups, such as phosphine oxide or phosphinic acid groups, to enhance its solubility and complexation properties.
Complexation Reactions: It forms supramolecular complexes with various guest molecules, including uracils and metal ions, through hydrogen bonding and π-π interactions
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
25,26,27,28-Tetrapropoxycalix4arene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 25,26,27,28-Tetrapropoxycalix4arene involves its ability to form stable host-guest complexes. The phenolic units and propoxy groups provide a hydrophobic cavity that can encapsulate guest molecules. Hydrogen bonding and π-π interactions play a crucial role in stabilizing these complexes. The molecular targets and pathways involved depend on the specific guest molecule and the application .
Comparison with Similar Compounds
25,26,27,28-Tetrapropoxycalix4arene is unique due to its specific substitution pattern and the presence of propoxy groups, which enhance its solubility and complexation properties. Similar compounds include:
- 25,26,27,28-Tetrahydroxycalix 4arene : Lacks the propoxy groups and has different solubility and complexation characteristics .
- 5,17-Diformyl-25,26,27,28-Tetrapropoxycalix 4arene : Contains formyl groups that provide additional sites for chemical modification .
- Calixarene-monophosphines : These compounds have phosphine groups attached to the calixarene upper rim, offering different complexation properties .
Properties
IUPAC Name |
25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-5-21-41-37-29-13-9-14-30(37)26-32-16-11-18-34(39(32)43-23-7-3)28-36-20-12-19-35(40(36)44-24-8-4)27-33-17-10-15-31(25-29)38(33)42-22-6-2/h9-20H,5-8,21-28H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRMWZTYFKKFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCCC)CC1=CC=C2)OCCC)OCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)
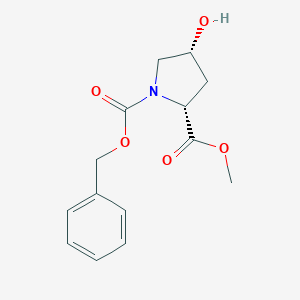
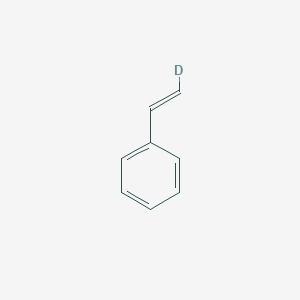
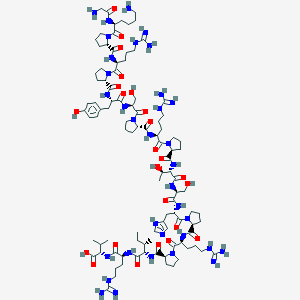

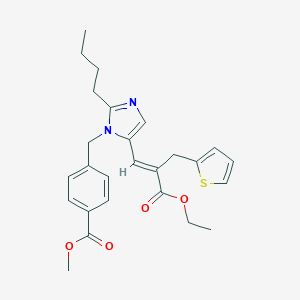
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)

